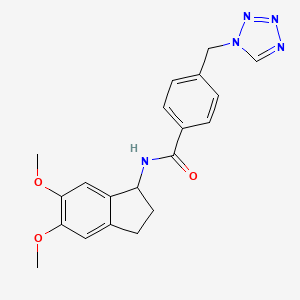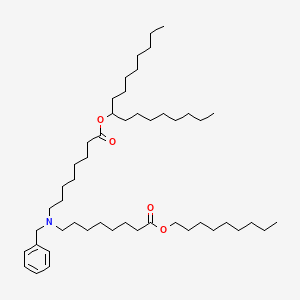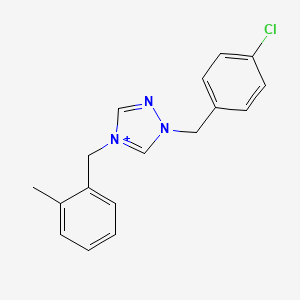
(1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol is a complex organic compound that features a cyclohexane ring substituted with a piperidine ring and a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple amines and aldehydes.
Introduction of the Dimethylamino Group: This step involves the alkylation of the piperidine ring with dimethylamine under basic conditions.
Cyclohexane Ring Formation: The cyclohexane ring is introduced through a cyclization reaction, often using a Grignard reagent or similar organometallic compound.
Final Assembly: The final step involves the coupling of the piperidine and cyclohexane rings, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the cyclohexane ring.
Reduction: Reduction reactions can target the piperidine ring, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while substitution can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
(1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The piperidine ring may also play a role in stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol: This is a stereoisomer of the compound with different spatial arrangement of atoms.
(1S,2S)-2-(4-(Methylamino)piperidin-1-yl)cyclohexan-1-ol: This compound has a similar structure but with a methylamino group instead of a dimethylamino group.
(1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-one: This compound has a ketone group instead of a hydroxyl group on the cyclohexane ring.
Uniqueness
The unique combination of the piperidine ring, dimethylamino group, and cyclohexane ring in (1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol gives it distinct chemical and biological properties. Its specific stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H26N2O |
|---|---|
Peso molecular |
226.36 g/mol |
Nombre IUPAC |
(1S,2S)-2-[4-(dimethylamino)piperidin-1-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H26N2O/c1-14(2)11-7-9-15(10-8-11)12-5-3-4-6-13(12)16/h11-13,16H,3-10H2,1-2H3/t12-,13-/m0/s1 |
Clave InChI |
RZXMBUMBGDZAIF-STQMWFEESA-N |
SMILES isomérico |
CN(C)C1CCN(CC1)[C@H]2CCCC[C@@H]2O |
SMILES canónico |
CN(C)C1CCN(CC1)C2CCCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(8aR,9R,10R,11aS,Z)-9-((3R)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)-10-((tetrahydro-2H-pyran-2-yl)oxy)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13366757.png)
![2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366766.png)


![2-methyl-3-{6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13366777.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B13366780.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13366785.png)
![6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13366789.png)
![1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol](/img/structure/B13366796.png)

![6-(3,4-Dimethylbenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366809.png)

